8-Methoxy-5-methylchroman-4-amine
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Overview
Description
8-Methoxy-5-methylchroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chroman ring system with a methoxy group at the 8th position and a methyl group at the 5th position, along with an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-methylchroman-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction followed by amination. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles like halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted chroman derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chroman-4-one: A closely related compound with a similar chroman ring structure but lacking the methoxy and amine groups.
5-Methylchroman-4-amine: Similar to 8-Methoxy-5-methylchroman-4-amine but without the methoxy group.
8-Methoxychroman-4-amine: Lacks the methyl group at the 5th position.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, along with an amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
8-methoxy-5-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(13-2)11-10(7)8(12)5-6-14-11/h3-4,8H,5-6,12H2,1-2H3 |
InChI Key |
AAYYHZYAZZAUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCOC2=C(C=C1)OC)N |
Origin of Product |
United States |
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